Boc-4-iodo-L-phenylalanine Boc-4-iodo-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 62129-44-6
VCID: VC21540080
InChI: InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Molecular Formula: C14H18BrNO4
Molecular Weight: 391.2 g/mol

Boc-4-iodo-L-phenylalanine

CAS No.: 62129-44-6

Cat. No.: VC21540080

Molecular Formula: C14H18BrNO4

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-4-iodo-L-phenylalanine - 62129-44-6

CAS No. 62129-44-6
Molecular Formula C14H18BrNO4
Molecular Weight 391.2 g/mol
IUPAC Name (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key ULNOXUAEIPUJMK-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O

Chemical Identity and Structure

Boc-4-iodo-L-phenylalanine, registered under CAS number 62129-44-6, is an amino acid derivative with the molecular formula C14H18INO4 and a molecular weight of 391.2 . Its IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid . The compound features a phenylalanine core with an iodine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the amino functionality.

The compound is known by numerous synonyms in scientific literature, including:

  • BOC-L-PHE(4-I)

  • BOC-L-4-IODOPHE

  • BOC-PHE(4-I)-OH

  • N-(tert-Butoxycarbonyl)-4-iodo-L-phenylalanine

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid

Physical and Chemical Properties

Boc-4-iodo-L-phenylalanine exhibits distinctive physical and chemical properties that make it valuable for various research applications. These properties are summarized in the following table:

PropertyValue
Melting point~150 °C (decomposition)
Optical rotation[α]20/D +22.5±3° (c=1% in ethyl acetate)
Boiling point475.3±40.0 °C (Predicted)
Density1.560±0.06 g/cm³ (Predicted)
Physical formPowder
pKa3.84±0.10 (Predicted)
SensitivityLight sensitive

Table 1: Physical and chemical properties of Boc-4-iodo-L-phenylalanine

Solubility Profile

The solubility characteristics of Boc-4-iodo-L-phenylalanine are particularly relevant for researchers working with this compound. It demonstrates good solubility in various organic solvents while having limited water solubility:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterSlightly soluble

Table 2: Solubility profile of Boc-4-iodo-L-phenylalanine in common solvents

Applications in Research and Development

Boc-4-iodo-L-phenylalanine has emerged as a valuable tool across multiple research domains due to its unique structural features and reactivity profile.

Peptide Synthesis Applications

The compound serves as a key building block in peptide synthesis, particularly in the development of modified peptides with enhanced biological activity or stability . The presence of the Boc protecting group allows for controlled incorporation into peptide sequences using standard solid-phase peptide synthesis protocols. The specific advantages include:

  • Protection of the amino group during sequential coupling reactions

  • Selective deprotection conditions compatible with various side-chain protecting groups

  • Incorporation of the iodine functionality as a site for further modifications or as a molecular probe

Drug Development Applications

Boc-4-iodo-L-phenylalanine plays a significant role in pharmaceutical research, particularly in the development of novel drug candidates. Its unique structure allows researchers to explore new chemical entities, especially in:

  • Oncology research, where specific receptor targeting is crucial

  • Neurological drug development

  • Structure-activity relationship studies

  • Development of peptidomimetic drugs with improved pharmacokinetic properties

Bioconjugation and Imaging Applications

The iodine atom in Boc-4-iodo-L-phenylalanine provides an exceptional handle for bioconjugation strategies and development of imaging agents:

  • Radiolabeling: The iodine atom can be exchanged with radioactive isotopes (such as I-123) for diagnostic imaging applications

  • Development of SPECT (Single Photon Emission Computed Tomography) imaging agents for brain tumor detection

  • Conjugation to biomolecules for targeted therapy and diagnostics

Research has shown the potential application of p-[123I]iodo-L-phenylalanine derivatives in routine brain tumor imaging using single photon emission tomography, demonstrating the compound's value in developing advanced diagnostic tools .

Protein Engineering Applications

In protein engineering, Boc-4-iodo-L-phenylalanine serves as an instrumental tool for creating proteins with enhanced or novel properties:

  • Site-specific incorporation into proteins using specialized techniques

  • Creation of therapeutic proteins with modified amino acid compositions

  • Development of proteins with unique reactivity patterns

  • Studies involving misacylated suppressor tRNAs for incorporation of non-canonical amino acids

One notable research approach combines chemistry and biology for site-specific incorporation of 4-iodo-L-phenylalanine in vitro using misacylated suppressor tRNAPhe, as reported in chemical biology journals .

Research Findings and Applications

Structural Biology Studies

Boc-4-iodo-L-phenylalanine derivatives have been utilized in structural biology studies to elucidate protein functions. For example, p-iodo-phenylalanine-based compounds have been employed in studying the structure of Aeromonas proteolytica aminopeptidase complexed with hydroxamate inhibitors . These studies have revealed critical information about the involvement of specific amino acid residues and metal ions in enzyme catalysis.

Amino Acid Analogue Research

The compound provides valuable insights into the behavior of amino acid analogues in biological systems:

  • Understanding structure-activity relationships of modified amino acids

  • Exploring conformational changes induced by halogenated amino acids

  • Investigating the effects of iodinated amino acids on protein stability and function

  • Developing novel therapeutic applications based on altered amino acid properties

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